9-Methoxycarbonyldec-9-enoic acid
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Overview
Description
9-Methoxycarbonyldec-9-enoic acid: is a medium-chain fatty acid with the molecular formula C12H20O4 and a molecular weight of 228.28 g/mol . This compound is derived from natural sources, particularly fungi . It is characterized by the presence of a methoxycarbonyl group and a double bond at the ninth carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9-Methoxycarbonyldec-9-enoic acid typically involves the esterification of dec-9-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The process includes the purification of the product through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methoxycarbonyldec-9-enoic acid can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of dec-9-enoic acid.
Reduction: Formation of decanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
9-Methoxycarbonyldec-9-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as a precursor for the synthesis of various esters and amides .
Biology:
In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine:
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 9-Methoxycarbonyldec-9-enoic acid involves its interaction with specific enzymes and receptors in biological systems . The compound can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of various metabolites . It may also interact with cell membrane receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Dec-9-enoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
Methoxycarbonylhex-9-enoic acid: Similar structure but with a shorter carbon chain.
Methoxycarbonylundec-9-enoic acid: Similar structure but with a longer carbon chain.
Uniqueness:
9-Methoxycarbonyldec-9-enoic acid is unique due to its specific chain length and the presence of both a double bond and a methoxycarbonyl group . This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
913690-67-2 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
9-methoxycarbonyldec-9-enoic acid |
InChI |
InChI=1S/C12H20O4/c1-10(12(15)16-2)8-6-4-3-5-7-9-11(13)14/h1,3-9H2,2H3,(H,13,14) |
InChI Key |
ZUNJWEGRDSXKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CCCCCCCC(=O)O |
Origin of Product |
United States |
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